molecular formula C13H14N2O B1505917 (3-(4,6-Dimethylpyrimidin-2-yl)phenyl)methanol CAS No. 100806-77-7

(3-(4,6-Dimethylpyrimidin-2-yl)phenyl)methanol

Cat. No.: B1505917
CAS No.: 100806-77-7
M. Wt: 214.26 g/mol
InChI Key: OMRVUYIZYABUKU-UHFFFAOYSA-N
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Description

(3-(4,6-Dimethylpyrimidin-2-yl)phenyl)methanol is a heteroaromatic compound featuring a hydroxymethyl group (-CH2OH) attached to a phenyl ring substituted at the 3-position with a 4,6-dimethylpyrimidin-2-yl moiety.

Properties

IUPAC Name

[3-(4,6-dimethylpyrimidin-2-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9-6-10(2)15-13(14-9)12-5-3-4-11(7-12)8-16/h3-7,16H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRVUYIZYABUKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC(=C2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10698795
Record name [3-(4,6-Dimethylpyrimidin-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10698795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349717-31-2, 100806-77-7
Record name Benzenemethanol, 3-(4,6-dimethyl-2-pyrimidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349717-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(4,6-Dimethylpyrimidin-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10698795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of the Pyrimidine Core

The 4,6-dimethylpyrimidine ring is typically synthesized via condensation reactions involving guanidine derivatives and diketones such as acetylacetone (2,4-pentanedione). A notable process described in patent literature involves:

  • Reacting aniline with cyanamide in acidic aqueous conditions to form a phenylguanidinium salt intermediate.
  • Subsequent reaction of this intermediate with acetylacetone under basic aqueous conditions to form the 4,6-dimethylpyrimidin-2-yl phenylamine (pyrimethanil).

This process can be executed as a one-pot reaction, avoiding isolation of intermediates, which enhances efficiency and reduces purification steps. The reaction pH is critical: acidic conditions (pH 1.2–5.0, preferably 2.0–3.5) favor guanidinium salt formation, while basic conditions (pH 5.0–12.0, preferably 7.8–8.1) promote cyclization with acetylacetone.

The introduction of the hydroxymethyl (-CH2OH) group on the phenyl ring at the 3-position can be achieved through:

  • Reduction of corresponding aldehyde or carboxyl derivatives.
  • Direct hydroxymethylation via electrophilic substitution or side-chain modification.

Though explicit detailed procedures for this step on the 3-position are scarce in the searched literature, standard organic synthesis protocols apply, often involving reduction of 3-formyl or 3-carboxybenzyl derivatives using reducing agents like sodium borohydride or catalytic hydrogenation.

Coupling of Pyrimidine and Phenylmethanol Units

The linkage of the 4,6-dimethylpyrimidin-2-yl moiety to the 3-position of phenylmethanol is generally accomplished by:

  • Nucleophilic aromatic substitution or cross-coupling reactions.
  • Condensation reactions involving amino or hydroxyl functionalities.

In related compounds, coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) facilitate amide or ester bond formation, which can be adapted for related aromatic substitutions.

Representative Synthetic Route (Based on Patent and Literature Data)

Step Reaction Conditions Notes
1 Formation of phenylguanidinium salt Aniline + Cyanamide, aqueous acid, pH 2.0–3.5, room temp Intermediate isolated or used in situ
2 Cyclization with acetylacetone Add acetylacetone, adjust pH to 7.8–8.1, aqueous base, mild heating One-pot process, high yield of pyrimidinyl phenylamine
3 Hydroxymethylation of phenyl ring Reduction of aldehyde or side-chain modification Standard reducing agents (e.g., NaBH4)
4 Final purification Crystallization or distillation Removal of excess reagents and by-products

Important Reaction Parameters and Optimization

  • pH Control: The two-stage reaction requires careful pH adjustment to transition from acidic guanidinium salt formation to basic cyclization.
  • Temperature: Mild heating favors reaction kinetics without decomposition.
  • Reagent Stoichiometry: Excess acetylacetone can be used to facilitate by-product removal via phase separation.
  • Isolation: The process can be performed as a one-pot synthesis to improve efficiency, but isolation of intermediates can enhance purity.

Summary Table of Preparation Methods

Preparation Step Method Key Reagents Conditions Yield/Purity Notes
Guanidinium salt formation Aniline + cyanamide Aqueous acid (pH 2.0–3.5) Room temp High purity intermediate
Pyrimidine ring cyclization Reaction with acetylacetone Aqueous base (pH 7.8–8.1) Mild heating One-pot process, high yield
Hydroxymethylation Reduction of aldehyde/side-chain NaBH4 or catalytic hydrogenation Mild temp Standard organic reduction
Coupling/linkage Condensation or cross-coupling EDCI, DMAP (for amide linkages) Room temp to reflux High selectivity, scalable

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (3-(4,6-Dimethylpyrimidin-2-yl)phenyl)methanol is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanism by which this compound exerts its effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities:

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Notable Features
(3-(4,6-Dimethylpyrimidin-2-yl)phenyl)methanol* C13H14N2O -CH2OH, 4,6-dimethylpyrimidine ~218.26 (estimated) Hydroxymethyl group enhances polarity and H-bonding potential.
(3-Pyrimidin-2-ylphenyl)methanol C11H10N2O -CH2OH, pyrimidine (unsubstituted) 186.21 Lacks methyl groups on pyrimidine, reducing steric hindrance .
2-((4,6-Dimethylpyrimidin-2-yl)thio)acetamide derivatives Varies -S-CH2-CO-NH-, 4,6-dimethylpyrimidine ~300–400 Thioether linkage increases lipophilicity; high synthetic yields (up to 98%) .
Seltorexant (MIN-202) C21H22FN7O -CON-, triazole, 4,6-dimethylpyrimidine 407.45 Fluorine and triazole groups enhance bioavailability; used as an orexin inhibitor .
Quinazolinone derivatives (e.g., ) C22H17F3N4OS Trifluoromethylphenyl, sulfanylmethyl ~454.45 Electronegative groups improve metabolic stability .

*Estimated molecular weight based on analogous compounds.

Physico-Chemical Properties

  • Hydroxymethyl Group : Increases water solubility compared to thioether or sulfonamide derivatives .
  • Lipophilicity : Thioether and trifluoromethyl groups (e.g., in ) increase logP values, favoring membrane permeability .

Key Research Findings

Steric and Electronic Effects : The 4,6-dimethyl substitution on pyrimidine improves steric shielding and modulates electronic properties, critical for target selectivity .

Functional Group Impact : Hydroxymethyl groups enhance solubility but may reduce metabolic stability compared to thioethers .

Synthetic Efficiency : Thioether-linked compounds achieve higher yields than sulfonamide derivatives, suggesting more optimized reaction pathways .

Biological Activity

(3-(4,6-Dimethylpyrimidin-2-yl)phenyl)methanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine moiety attached to a phenylmethanol structure. Its molecular formula is C12_{12}H14_{14}N2_{2}O, indicating the presence of both nitrogen and oxygen which are crucial for its biological interactions. The structural characteristics suggest potential interactions with various biological targets, enhancing its pharmacological profile.

Antimicrobial Properties

Research indicates that (3-(4,6-Dimethylpyrimidin-2-yl)phenyl)methanol exhibits promising antimicrobial and antiviral properties. It has been investigated for its effectiveness against various pathogens, showing significant activity that warrants further exploration in drug development contexts.

The precise mechanism of action remains under investigation; however, it is hypothesized that the compound may interact with specific molecular targets through enzyme inhibition or receptor binding. This interaction could disrupt critical biological pathways in pathogens, leading to their inhibition or death.

Study 1: Antimicrobial Efficacy

A study published in the EPRA International Journal highlighted the compound's IC50 values against specific bacterial strains. For instance, derivatives of pyrimidine compounds similar to (3-(4,6-Dimethylpyrimidin-2-yl)phenyl)methanol demonstrated IC50 values indicating strong α-amylase inhibitory activity . This suggests potential applications in managing conditions like diabetes where α-amylase plays a significant role in carbohydrate metabolism.

Study 2: Antiviral Activity

Another research effort explored the antiviral properties of related compounds. The findings indicated that certain derivatives exhibit activity against viral infections by disrupting viral replication processes . These insights position (3-(4,6-Dimethylpyrimidin-2-yl)phenyl)methanol as a candidate for further antiviral drug development.

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
2-AminopyrimidineAmino group on pyrimidineAntibacterial
4-MethylpyrimidineMethyl substitution on pyrimidineAntifungal
PhenylmethanolSimple phenolic structureAntioxidant
(3-(4,6-Dimethylpyrimidin-2-yl)phenyl)methanolPyrimidine and phenolic functionalitiesAntimicrobial, Antiviral

The unique combination of functionalities in (3-(4,6-Dimethylpyrimidin-2-yl)phenyl)methanol may enhance its biological activity compared to simpler analogs. This structural diversity allows for potential synergistic effects that could be exploited in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-(4,6-dimethylpyrimidin-2-yl)phenyl)methanol, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thiourea intermediates (e.g., 1-(4,6-dimethylpyrimidin-2-yl)-3-arylthiourea) are synthesized by reacting 2-isothiocyanato-4,6-dimethylpyrimidine with substituted anilines in toluene at 25°C for 1 hour . Purification via silica gel chromatography (dichloromethane:methanol = 20:1) yields ~80% purity. Low yields (e.g., 8.4% for cyclized derivatives) may require optimization of reaction time, temperature (e.g., 90°C for 12 hours), or catalyst selection (e.g., triethylamine for nucleophilic substitution) .

Q. How can the structural identity and purity of (3-(4,6-dimethylpyrimidin-2-yl)phenyl)methanol be confirmed?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H NMR peaks for pyrimidine protons (δ = 6.5–7.5 ppm) and methanol protons (δ = 4.5–5.0 ppm). For example, the pyrimidine methyl groups appear as singlets at δ = 2.3–2.4 ppm .
  • Mass Spectrometry : LCMS (M+1)+ signals at m/z 245–342 confirm molecular weight .
  • X-ray Crystallography : Refine H-atom positions using SHELX programs (e.g., SHELXL for small-molecule refinement) with riding models (C–H = 0.93–0.96 Å) .

Q. What are the key physicochemical properties of (3-(4,6-dimethylpyrimidin-2-yl)phenyl)methanol relevant to solubility and stability?

  • Methodological Answer :

  • LogP : Calculated logP ~2.3 (via DFT/RB3LYP/6-31++G*) indicates moderate hydrophobicity, suggesting solubility in DMSO or methanol .
  • Melting Point : Analogous compounds (e.g., 1-(4,6-dimethylpyrimidin-2-yl)-3-[2-(trifluoromethyl)phenyl]guanidine) melt at ~155°C, requiring storage at ≤4°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity and electronic properties of (3-(4,6-dimethylpyrimidin-2-yl)phenyl)methanol?

  • Methodological Answer :

  • HOMO-LUMO Analysis : Calculate frontier molecular orbitals using DFT/RB3LYP/6-31++G* to assess nucleophilic/electrophilic sites. For example, HOMO energies (~−6.5 eV) in related pyrimidine derivatives correlate with electron-donating substituents .
  • Solvent Effects : Simulate solvation in water using implicit solvent models (e.g., PCM) to predict tautomer stability or hydrogen-bonding interactions .

Q. How can crystallographic data resolve contradictions in structural assignments for derivatives of this compound?

  • Methodological Answer :

  • Twinned Data Refinement : Use SHELXL for high-resolution data to resolve ambiguities in hydrogen bonding (e.g., N–H⋯O vs. N–H⋯N interactions) .
  • ORTEP Visualization : Generate thermal ellipsoid plots (ORTEP-3) to validate bond angles and torsional conformations. For example, pyrimidine-phenyl dihedral angles >30° indicate steric hindrance .

Q. What strategies are effective for analyzing the biological activity of (3-(4,6-dimethylpyrimidin-2-yl)phenyl)methanol derivatives?

  • Methodological Answer :

  • Antimicrobial Assays : Test against Pseudomonas aeruginosa via minimum inhibitory concentration (MIC) assays, comparing derivatives with substituents like trifluoromethyl or methoxy groups (e.g., IC50_{50} values <10 μM for guanidine analogs) .
  • SAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity using regression analysis .

Q. How can leaching or environmental persistence of this compound be modeled under field conditions?

  • Methodological Answer :

  • Empirical Models : Apply first-order kinetics to simulate degradation rates under steady-state flow (e.g., t1/2t_{1/2} = 30–60 days in soil) using parameters from analogs like pyrimethanil .
  • Groundwater Risk Assessment : Use multicriteria analysis (e.g., logP, soil sorption coefficient) to predict leaching potential, referencing pesticide databases for validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-(4,6-Dimethylpyrimidin-2-yl)phenyl)methanol
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(3-(4,6-Dimethylpyrimidin-2-yl)phenyl)methanol

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